4-(Diphenylamino)benzene-1-sulfonic acid
Description
4-(Diphenylamino)benzene-1-sulfonic acid is an aromatic sulfonic acid derivative featuring a diphenylamino (-NPh₂) substituent at the para position of the benzene ring. This compound combines the electron-donating diphenylamino group with the strongly acidic sulfonic acid moiety, making it valuable in applications requiring charge transfer, such as dye-sensitized solar cells (DSSCs) and organic dyes . The diphenylamino group enhances conjugation and electron-donating capabilities, which are critical for light absorption and electronic conductivity in optoelectronic devices.
Properties
CAS No. |
303730-29-2 |
|---|---|
Molecular Formula |
C18H15NO3S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(N-phenylanilino)benzenesulfonic acid |
InChI |
InChI=1S/C18H15NO3S/c20-23(21,22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H,(H,20,21,22) |
InChI Key |
ROXTXWXONLXLLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
Key Compounds:
Sodium 4-(Phenylamino)benzenesulfonate Structure: Phenylamino (-NHPh) substituent instead of diphenylamino. Key Difference: Reduced electron-donating capacity due to the absence of a second phenyl group. Used as a surfactant or dye intermediate .
5-[4-(Diphenylamino)phenyl]thiophene-2-cyanoacrylic Acid (L1) Structure: Incorporates a thiophene and cyanoacrylic acid group.
4-{2-[4-(Phenylamino)phenyl]diazen-1-yl}benzene-1-sulfonic Acid Structure: Azo (-N=N-) linkage with phenylamino substituent. Key Difference: Azo group enables vivid color properties, suitable for textile dyes .
4-(Undecan-5-yl)benzene-1-sulfonic Acid Structure: Alkyl chain (C11) substituent. Key Difference: Hydrophobic alkyl chain enhances surfactant properties, unlike the aromatic diphenylamino group .
Physicochemical Properties
- Solubility: The sulfonic acid group ensures water solubility, but the diphenylamino group introduces hydrophobicity, reducing solubility compared to alkyl sulfonates (e.g., ABS acid) .
- Acidity : Sulfonic acid (pKa ~ -1 to 2) is strongly acidic, similar to dodecylbenzene sulfonic acid (ABS acid) .
- Electronic Properties: Diphenylamino group provides a higher electron-donating effect than phenylamino or alkyl groups, enhancing absorption in visible spectra (critical for DSSCs) .
Research Findings and Trends
- DSSC Performance : Triphenylamine-based dyes (e.g., L1/L2) achieve higher PCEs than simpler sulfonic acids due to extended conjugation .
- Toxicity : Azo dyes with sulfonic acid groups (e.g., Congo Red) show variable toxicity in biological systems, necessitating careful handling .
- Industrial Use : Alkylbenzene sulfonates dominate surfactant markets, while aromatic sulfonic acids remain niche in electronics .
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